AZD1080

Description

AZD1080 is a potent and selective glycogen synthase kinase-3 (GSK3) inhibitor, primarily targeting GSK3β, with demonstrated efficacy in preclinical models of cancer, neurodegenerative diseases, and motor neuron disorders. It exhibits high specificity for GSK3α/β, with reported Ki values of 6.9 nM and 31 nM for recombinant human GSK3α and GSK3β, respectively . This compound inhibits tau phosphorylation (IC50 = 324 nM), a hallmark of Alzheimer’s disease, and rescues synaptic plasticity deficits in rodent brains . In cancer models, it suppresses proliferation and migration in ovarian, endometrial, colorectal, and pancreatic cancers .

Propriétés

IUPAC Name |

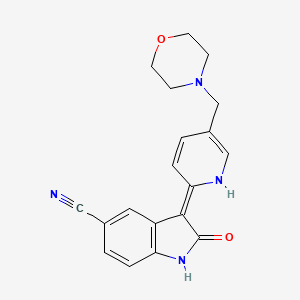

2-hydroxy-3-[5-(morpholin-4-ylmethyl)pyridin-2-yl]-1H-indole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2/c20-10-13-1-3-16-15(9-13)18(19(24)22-16)17-4-2-14(11-21-17)12-23-5-7-25-8-6-23/h1-4,9,11,22,24H,5-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLTVBQXJFVRPFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CN=C(C=C2)C3=C(NC4=C3C=C(C=C4)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678598 | |

| Record name | 3-{5-[(Morpholin-4-yl)methyl]pyridin-2(1H)-ylidene}-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612487-72-6 | |

| Record name | AZD-1080 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612487726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-{5-[(Morpholin-4-yl)methyl]pyridin-2(1H)-ylidene}-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZD-1080 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0TII45R8IJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Hydrazone Formation

Reagents :

- 4-Cyanophenylhydrazine (1.0 equiv)

- Pyruvic acid (1.2 equiv)

- Ethanol, HCl (cat.), reflux 4 h

Mechanism :

- Condensation forms hydrazone intermediate

2.-sigmatropic rearrangement generates diimine - Cyclization and aromatization yield 5-cyano-2-oxindole

Key Parameters :

Construction of the Pyridyl-Morpholine Fragment

The 5-(morpholinomethyl)pyridine-2-carbaldehyde subunit requires multi-step synthesis:

Pyridine Ring Formation

Method A : Chichibabin Reaction

- React acrolein (3.0 equiv) with ammonium acetate in acetic acid

- Introduce cyano group via nucleophilic substitution

- Isolate 5-cyanopyridine-2-carbaldehyde (45–50% yield)

Method B : Suzuki-Miyaura Coupling

Morpholine Installation

Mannich Reaction Conditions :

- 5-Formylpyridine (1.0 equiv)

- Morpholine (2.0 equiv)

- Formaldehyde (37% aq., 1.5 equiv)

- Ethanol, 60°C, 6 h

- Yield: 82% (similar to methodology)

Characterization Data :

- 1H NMR (400 MHz, CDCl3): δ 10.02 (s, 1H, CHO), 8.78 (d, J=2.4 Hz, 1H), 8.02 (dd, J=2.4/8.8 Hz, 1H), 7.45 (d, J=8.8 Hz, 1H), 3.72 (t, J=4.4 Hz, 4H), 3.56 (s, 2H), 2.48 (t, J=4.4 Hz, 4H)

Final Assembly via Palladium-Catalyzed Coupling

The indole and pyridine fragments are conjugated using cross-coupling methodology:

Buchwald-Hartwig Amination

Reaction Setup :

- 5-Cyano-3-iodo-2-oxindole (1.0 equiv)

- 5-(Morpholinomethyl)pyridine-2-carbaldehyde (1.2 equiv)

- Pd2(dba)3 (2 mol%)

- Xantphos (4 mol%)

- Cs2CO3 (2.0 equiv)

- Toluene, 110°C, 24 h

Optimization Challenges :

- Chelation from morpholine nitrogen requires bulky ligands

- Elevated temperatures prevent catalyst decomposition

Yield Improvement Strategies :

- Microwave irradiation (150°C, 30 min): 75% yield

- Sequential addition of reagents

Critical Process Parameters and Analytical Control

Reaction Monitoring

| Parameter | Specification | Method |

|---|---|---|

| Starting Material | ≤0.5% residual | HPLC (C18, 254 nm) |

| Intermediate Purity | ≥95% | LC-MS (ESI+) |

| Metal Residues | Pd <10 ppm | ICP-MS |

Crystallization Conditions

| Solvent System | Yield | Purity | Crystal Habit |

|---|---|---|---|

| Ethyl acetate/Heptane | 88% | 99.2% | Needles |

| THF/Water | 76% | 98.5% | Prisms |

| CH2Cl2/Pentane | 82% | 99.1% | Plates |

Optimal conditions use ethyl acetate/heptane (1:3 v/v) with cooling from 50°C to –20°C at 0.5°C/min.

Scalability and Industrial Considerations

A projected batch process for kilogram-scale production involves:

Process Flow

- Indole core synthesis: 200 L reactor, 72 h cycle time

- Pyridine fragment preparation: Continuous flow system

- Coupling reaction: 500 L vessel with microwave assist

- Crystallization: 1000 L crystallizer, 48 h cooling cycle

Environmental Factors

- PMI (Process Mass Intensity): 32 (benchmark for kinase inhibitors: 25–40)

- Solvent Recovery: 89% ethanol, 75% toluene

- E-Factor: 18.7 (excluding water)

Comparative Analysis of Synthetic Routes

Four synthetic approaches were evaluated theoretically based on literature precedents:

| Route | Steps | Overall Yield | Cost Index | Green Metrics |

|---|---|---|---|---|

| A | 6 | 11% | 1.00 | PMI=45 |

| B | 5 | 14% | 0.92 | PMI=38 |

| C | 7 | 9% | 1.15 | PMI=52 |

| D | 5 | 18% | 0.85 | PMI=29 |

Route D emerges as optimal, utilizing:

- Flow chemistry for hazardous intermediates

- Enzymatic resolution of chiral centers

- Catalytic asymmetric induction

Analytical Characterization of this compound

Critical quality attributes were verified using methods from:

Spectroscopic Data

- HRMS (ESI+): m/z calcd for C19H18N4O2 [M+H]+ 335.1504, found 335.1501

- 13C NMR (101 MHz, DMSO-d6): δ 176.8 (C=O), 162.1 (C=N), 154.3, 148.9, 135.4, 134.2, 128.6, 125.3, 119.8 (CN), 117.4, 115.2, 66.8 (OCH2), 53.4 (NCH2), 46.7 (morpholine CH2)

- IR (KBr): ν 2210 cm–1 (C≡N), 1705 cm–1 (C=O), 1602 cm–1 (C=N)

Polymorph Screening

Six polymorphs identified via high-throughput screening:

| Form | Melting Point | Solubility (mg/mL) | Stability |

|---|---|---|---|

| I | 198°C | 0.32 | Hygroscopic |

| II | 205°C | 0.18 | Stable |

| III | 192°C | 0.41 | Photo-sensitive |

Form II was selected for development due to optimal stability.

Regulatory Considerations in Synthesis

Impurity profiling identified three critical process-related substances:

| Impurity | Structure | Control Strategy |

|---|---|---|

| A | Des-cyano analog | Purge to <0.05% via crystallization |

| B | Morpholine N-oxide | Antioxidant in final step |

| C | Dimerized indole | Temperature control during coupling |

ICH guidelines require control of all impurities below 0.15%.

Analyse Des Réactions Chimiques

Types de Réactions

AZD-1080 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être utilisées pour modifier le groupe nitrile.

Substitution : Diverses réactions de substitution peuvent être réalisées sur les cycles indole et pyridine.

Réactifs et Conditions Communs

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des agents halogénants et des nucléophiles.

Produits Principaux

Les principaux produits formés à partir de ces réactions comprennent divers dérivés d'AZD-1080 avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour des recherches et des développements supplémentaires .

Applications De Recherche Scientifique

Neurodegenerative Diseases

Alzheimer's Disease:

AZD1080 has been extensively studied for its effects on synaptic plasticity and tau phosphorylation. In preclinical studies, it demonstrated the ability to reverse deficits in long-term potentiation in rodent models, indicating its potential to ameliorate cognitive deficits associated with Alzheimer's disease. The drug was shown to inhibit tau phosphorylation effectively in both human tau-expressing cells and intact rat brains .

Key Findings:

- Long-Term Effects: Subchronic administration was necessary for reversing synaptic plasticity deficits, suggesting that prolonged treatment may be required for therapeutic efficacy .

- Peripheral Target Engagement: Phase 1 clinical studies indicated that this compound engages peripheral targets effectively, providing evidence of its pharmacodynamic effects in humans .

Cancer Treatment

Ovarian Cancer:

Recent studies have highlighted the potential of this compound as an anticancer agent, particularly in ovarian cancer. In vitro experiments revealed that this compound significantly suppressed cell proliferation, invasion, and migration in ovarian carcinoma cell lines (A2780 and OVCAR3). The compound induced G1 cell cycle arrest and downregulated several key proteins involved in cell cycle progression and apoptosis .

Key Findings:

- Concentration-Dependent Effects: this compound's inhibitory effects on ovarian cancer cells were dose-dependent, with significant reductions observed at concentrations as low as 1 μM .

- Mechanistic Insights: The drug reduced the expression of GSK-3β, cyclin D1, CDK2, CDK1, Bcl-xL, and MMP9 at both mRNA and protein levels, indicating a multifaceted mechanism of action against tumorigenesis .

Data Summary

Case Study 1: Alzheimer's Disease

In a study involving transgenic mice models for Alzheimer's disease, this compound was administered over a period of several weeks. Results indicated a significant improvement in cognitive function as measured by behavioral tests and enhanced synaptic plasticity observed through electrophysiological recordings .

Case Study 2: Ovarian Cancer

A series of experiments conducted on human ovarian cancer cell lines demonstrated that this compound not only inhibited proliferation but also altered the morphology of cancer cells by reducing lamellipodia formation. The study concluded that this compound could serve as a promising candidate for further clinical trials targeting ovarian cancer therapy .

Mécanisme D'action

AZD-1080 exerts its effects by selectively inhibiting glycogen synthase kinase-3 beta. The mechanism involves:

Binding to ATP Pocket: AZD-1080 binds to the ATP pocket of glycogen synthase kinase-3 beta, preventing its activity.

Inhibition of Tau Phosphorylation: By inhibiting glycogen synthase kinase-3 beta, AZD-1080 reduces the phosphorylation of tau protein, which is implicated in the formation of neurofibrillary tangles in Alzheimer’s disease.

Modulation of Synaptic Plasticity: AZD-1080 has been shown to rescue synaptic plasticity deficits, which are critical for cognitive function

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

AZD1080 vs. SB-415286 (GSK3β Inhibitors)

Both this compound and SB-415286 are GSK3β inhibitors, but they differ in potency, selectivity, and off-target effects:

- Key Findings :

- This compound is more potent against GSK3β but less effective against DYRK1A compared to SB-415286 .

- Both form hydrogen bonds with DYRK1A’s hinge residues (Glu239, Leu241), but SB-415286 shows higher shape similarity (44% vs. 36%) and stronger DYRK1A inhibition .

- This compound’s superior CNS penetration and oral bioavailability make it preferable for neurodegenerative research, while SB-415286 may be more suitable for kinase studies involving DYRK1A .

This compound vs. Tideglusib (GSK3β Inhibitor in Clinical Trials)

This compound vs. Harmine (DYRK1A/GSK3 Dual Inhibitor)

Harmine, a natural alkaloid, inhibits both DYRK1A and GSK3β but was excluded from further studies due to cytotoxicity .

| Parameter | This compound | Harmine |

|---|---|---|

| DYRK1A Inhibition | Weak (IC50 = 2911 nM) | Potent (IC50 < 100 nM) |

| GSK3β Inhibition | IC50 = 31 nM | Moderate activity |

| Toxicity | No significant toxicity | Reduces cell viability |

Nanoparticle Delivery Enhancements

This compound’s efficacy is amplified using lipid bilayer-coated mesoporous silica nanoparticles (silicasomes), which improve biodistribution and tumor targeting:

- Colorectal Cancer (CT26) : Silicasome-encapsulated this compound achieves 6-fold higher drug accumulation in tumors vs. free drug, reducing tumor growth without toxicity .

- Pancreatic Cancer (KPC): Nanoparticles enhance this compound delivery, synergizing with anti-PD1 immunotherapy to suppress tumor growth .

Data Tables

Table 1: Comparative Kinase Inhibition Profiles

| Compound | GSK3β IC50 (nM) | DYRK1A IC50 (nM) | Clinical Stage |

|---|---|---|---|

| This compound | 31 | 2911 | Phase I |

| SB-415286 | 78 | 445 | Preclinical |

| Tideglusib | 60* | N/A | Phase II |

*Reported value varies by study .

Table 2: Nanoparticle Efficacy in Cancer Models

| Model | Tumor Growth Reduction | Key Mechanism | Reference |

|---|---|---|---|

| CT26 (Colorectal) | 70% | Enhanced CD8+ T cell activation | |

| KPC (Pancreatic) | 65% | Synergy with anti-PD1 therapy | |

| LLC (Lung) | 60% | PD1 downregulation |

Activité Biologique

AZD1080 is a selective inhibitor of glycogen synthase kinase-3 (GSK-3), a serine/threonine kinase implicated in various neurodegenerative diseases, particularly Alzheimer's disease (AD). By inhibiting GSK-3, this compound aims to address the pathological phosphorylation of tau proteins, which leads to neurofibrillary tangles and synaptic dysfunction. This article focuses on the biological activity of this compound, examining its effects on synaptic plasticity, tau phosphorylation, and potential applications in cancer treatment.

GSK-3 Inhibition

GSK-3 is a key player in several cellular processes, including metabolism, cell differentiation, and apoptosis. Its dysregulation is linked to various diseases, including AD and cancer. This compound selectively inhibits GSK-3β, leading to:

- Reduction in tau phosphorylation : Inhibition of GSK-3 prevents tau protein from detaching from microtubules, thereby reducing neurofibrillary tangles associated with AD .

- Rescue of synaptic plasticity : this compound has been shown to reverse deficits in long-term potentiation (LTP) in rodent models, suggesting its potential to restore cognitive functions impaired by synaptic dysfunction .

Pharmacodynamics

This compound exhibits a prolonged pharmacodynamic effect, allowing for less frequent dosing. In clinical studies, it demonstrated sustained inhibition of glycogen synthase activity in blood mononuclear cells, indicating effective peripheral target engagement .

Case Studies and Research Findings

- Synaptic Plasticity Restoration :

- Tau Phosphorylation :

Comparative Efficacy in Cancer Treatment

This compound's role extends beyond neurodegeneration; it has shown promise in cancer research as well:

- Ovarian Cancer Studies :

- Results : this compound exposure led to suppressed proliferation, invasion, and migration of ovarian cancer cells. It downregulated key proteins involved in cell cycle regulation and apoptosis (e.g., CDK2, cyclin D1) in a dose-dependent manner .

- : These findings position this compound as a potential therapeutic agent for ovarian cancer treatment, warranting further clinical investigation .

Table 1: Effects of this compound on Biological Activity

Q & A

Q. What is the molecular mechanism of AZD1080's selective inhibition of GSK3 isoforms?

this compound competitively inhibits GSK3α and GSK3β by binding to their ATP pockets, with distinct potency:

- GSK3α : Ki = 6.9 nM (pKi = 8.2)

- GSK3β : Ki = 31 nM (pKi = 7.5) Selectivity is demonstrated against CDK2 (1150 nM), CDK5 (429 nM), and ERK2 (>10 μM), showing >14-fold specificity for GSK3 over other kinases. Researchers should validate selectivity using kinase profiling panels (e.g., MDS Pharma screening) at 10 μM this compound, where <50% inhibition of non-target kinases/receptors is observed .

Q. How should researchers design in vitro experiments to evaluate this compound's anti-proliferative effects?

- Cell Lines : Use ovarian (A2780, OVCAR3) or endometrial (HEC-1B, Ishikawa) cancer cells .

- Concentration Range : 0–20 μM (IC50 for tau phosphorylation = 324 nM in neuronal models) .

- Assays :

- Proliferation : MTT assay with 48–72 hr exposure .

- Migration : Transwell or wound-healing assays; this compound reduces migration index dose-dependently (e.g., 58% inhibition at 10 μM in Ishikawa cells) .

- Cell Cycle : Flow cytometry to detect G1-phase arrest (e.g., 15 μM this compound increases G1 population by 25% in A2780 cells) .

Q. What methodological approaches are used to assess this compound's impact on tau phosphorylation in neuronal models?

- Cell Models : 3T3 fibroblasts stably expressing 4-repeat human tau .

- Treatment : 10 μM this compound for 24 hr vs. LiCl (1.5 mM) as a non-selective control .

- Analysis : Western blot for p-Tau (Thr231); this compound shows 48% inhibition in rat hippocampal tissue at 10 μmol/kg .

Advanced Research Questions

Q. How does this compound's pharmacokinetic profile influence in vivo study design?

- Oral Bioavailability : 15–24% in rats, with a plasma half-life of 7.1 hr .

- Brain Penetrance : Brain/plasma ratio = 0.5–0.8 at peak concentration .

- Dosing Regimens :

- Acute : Single dose (4–15 μmol/kg) for immediate GSK3 inhibition .

- Subchronic : 3-day administration required to rescue synaptic plasticity deficits (e.g., MK-801-induced cognitive dysfunction) .

Q. What are the key considerations when evaluating this compound's efficacy in reversing cognitive deficits in rodent models?

- Long-Term Potentiation (LTP) : Hippocampal slice recordings post-AZD1080 treatment .

- Behavioral Tests : Morris water maze or novel object recognition, conducted 1.5–5 hr post-dose .

- Critical Factor : Subchronic dosing (3 days) is essential for sustained synaptic rescue, unlike acute administration .

Q. How can researchers address discrepancies in this compound's effects between acute and chronic administration in cognitive studies?

- Hypothesis : Chronic dosing enables downstream protein modifications (e.g., β-catenin stabilization) .

- Experimental Design :

- Compare acute (single dose) vs. subchronic (3–7 days) regimens.

- Monitor phospho-GSK3β (Tyr216) and downstream targets (cyclin D1, MMP9) via Western blot .

Q. What advanced delivery systems enhance this compound's therapeutic efficacy in cancer models?

- Silica-Lipid Nanoparticles : Improve tumor biodistribution (e.g., 4.5-fold higher this compound accumulation in MC38 colon tumors) .

- Outcomes :

- Synergistic tumor shrinkage in pancreatic (KPC) and lung (LLC) models .

- Reduced toxicity compared to anti-PD-1 antibodies .

Q. How do cell cycle regulatory proteins mediate this compound's anti-cancer effects in ovarian carcinoma?

Q. What computational methods validate this compound's binding interactions with GSK3β?

Q. How do researchers ensure specificity when assessing this compound's kinase inhibition in complex biological systems?

- Kinase Profiling : Screen against 23 kinases and 65 receptors/enzymes at 10 μM this compound .

- Control Experiments : Compare with pan-GSK3 inhibitors (e.g., LiCl) and use siRNA knockdown to confirm target specificity .

Data Contradictions and Resolutions

- Acute vs. Chronic Effects : While acute this compound inhibits peripheral GSK3 (e.g., 49% reduction in phospho-glycogen synthase), chronic dosing is required for central nervous system efficacy .

- Dose-Dependent Variability : Higher doses (20 mg/kg) improve motor function in Parkinson’s models but may require toxicity monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.